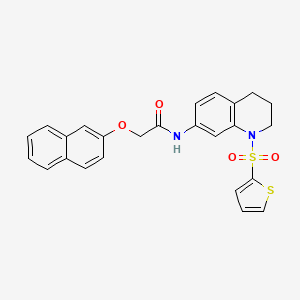
2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and quinoline moieties have been studied for their biological properties, including anti-angiogenic and antiproliferative activities .
Synthesis Analysis
The synthesis of related compounds involves the creation of naphthalene and quinoline derivatives. For instance, a compound with a naphthalene moiety and a hydroxamic acid group has been synthesized and identified as a potent inhibitor of aminopeptidase N . Another study reports the synthesis of N-(naphthalen-2-yl)acetamide derivatives with quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, which have shown antiproliferative activities against various human cancer cell lines . These syntheses often involve multi-step reactions, including the use of metal-chelating groups or specific functional groups that target biological molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically includes a naphthalene ring system, which is known for its planar and aromatic characteristics, and a quinoline or tetrahydroquinoline moiety, which can interact with biological targets. The presence of a thiophen-2-ylsulfonyl group suggests additional reactivity and potential for binding with biological molecules due to the sulfur-containing functional group .
Chemical Reactions Analysis
Compounds with naphthalene and quinoline structures can undergo various chemical reactions. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light to yield (2-aminophenyl)(naphthalen-2-yl)methanones demonstrates the reactivity of such compounds under specific conditions . This type of reaction highlights the potential for creating diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high stability due to the aromatic systems and potential solubility in organic solvents. The presence of a sulfonyl group could increase polarity, potentially affecting solubility in aqueous environments. The specific properties would depend on the exact structure and substituents present in the molecule.
科学的研究の応用
Antiproliferative Activities
Chen et al. (2013) synthesized derivatives bearing structural motifs related to the query compound and evaluated their antiproliferative activities against a panel of human cancer cell lines. Among these compounds, one demonstrated significant activity against nasopharyngeal carcinoma (NPC-TW01) cell lines, inhibiting proliferation by altering cell division and causing cell cycle arrest in the S phase. This suggests potential applications in cancer therapeutics, especially for targeting specific tumor types without affecting healthy cells Chen et al. (2013).
Photophysics and Computational Studies
Pannipara et al. (2017) reported on the synthesis of dihydroquinazolinone derivatives and their photophysical properties. The study highlighted how changes in solvent polarity significantly affect the compounds' emission spectra, suggesting applications in materials science, particularly in designing solvent-sensitive fluorescent materials for sensing and imaging applications Pannipara et al. (2017).
Antibacterial and Anticancer Evaluation
Grassberger et al. (1984) explored the antibacterial activities of 1,2,3-diazaborine derivatives and analogs, including structures related to the query compound. This work suggests that modifications to the core structure can lead to compounds with specific antibacterial properties, potentially useful in developing new antibiotics Grassberger et al. (1984).
Anti-angiogenic Activity
Lee et al. (2005) identified a compound as a potent inhibitor of aminopeptidase N (APN), displaying anti-angiogenic activity by inhibiting endothelial cell invasion at low micromolar concentrations. This finding points to possible applications in cancer treatment by targeting tumor angiogenesis Lee et al. (2005).
Anti-inflammatory and Analgesic Evaluation
Rajasekaran et al. (2011) synthesized thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities. Their findings indicate that certain derivatives exhibit significant activity, suggesting the potential for developing new anti-inflammatory and analgesic agents Rajasekaran et al. (2011).
作用機序
Target of Action
Compounds with similar structures have been known to target enzymes like tyrosinase .
Mode of Action
Without specific studies on this compound, it’s difficult to definitively describe its mode of action. Based on its structural similarity to other compounds, it might interact with its target enzyme to inhibit its activity .
特性
IUPAC Name |
2-naphthalen-2-yloxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c28-24(17-31-22-12-10-18-5-1-2-6-20(18)15-22)26-21-11-9-19-7-3-13-27(23(19)16-21)33(29,30)25-8-4-14-32-25/h1-2,4-6,8-12,14-16H,3,7,13,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCJZWCWQHYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

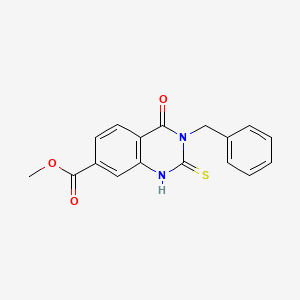
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

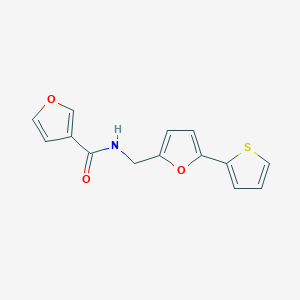
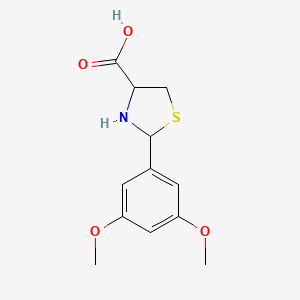

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)


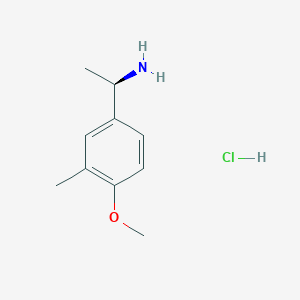
![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)